molecular formula C14H8Cl4 B13146443 1,2,3,4-Tetrachloro-9,10-dihydroanthracene CAS No. 61601-17-0

1,2,3,4-Tetrachloro-9,10-dihydroanthracene

Cat. No.: B13146443
CAS No.: 61601-17-0
M. Wt: 318.0 g/mol
InChI Key: QYFIBOQIHFKEKA-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrachloro-9,10-dihydroanthracene: is a chlorinated derivative of dihydroanthracene This compound is characterized by the presence of four chlorine atoms attached to the anthracene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,3,4-Tetrachloro-9,10-dihydroanthracene can be synthesized through the chlorination of 9,10-dihydroanthracene. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure the selective chlorination of the desired positions on the anthracene ring.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1,2,3,4-Tetrachloro-9,10-dihydroanthracene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form tetrachloroanthraquinone derivatives.

    Reduction: Reduction reactions can lead to the formation of less chlorinated derivatives.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed:

    Oxidation: Tetrachloroanthraquinone derivatives.

    Reduction: Less chlorinated dihydroanthracene derivatives.

    Substitution: Various substituted anthracene derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a precursor for the synthesis of other complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,2,3,4-tetrachloro-9,10-dihydroanthracene involves its interaction with molecular targets such as enzymes and receptors. The chlorine atoms on the anthracene ring can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. The pathways involved in its mechanism of action depend on the specific application and the biological or chemical system in which it is used.

Comparison with Similar Compounds

    9,10-Dihydroanthracene: The parent compound without chlorine substitution.

    1,2,3,4-Tetrachloroanthracene: A fully aromatic analogue with chlorine substitution.

    1,2,3,4-Tetrachloroanthraquinone: An oxidized derivative with quinone functionality.

Uniqueness: 1,2,3,4-Tetrachloro-9,10-dihydroanthracene is unique due to its specific pattern of chlorination and the presence of a partially hydrogenated anthracene ring. This structural feature imparts distinct chemical properties and reactivity compared to its fully aromatic or non-chlorinated analogues.

Properties

CAS No.

61601-17-0

Molecular Formula

C14H8Cl4

Molecular Weight

318.0 g/mol

IUPAC Name

1,2,3,4-tetrachloro-9,10-dihydroanthracene

InChI

InChI=1S/C14H8Cl4/c15-11-9-5-7-3-1-2-4-8(7)6-10(9)12(16)14(18)13(11)17/h1-4H,5-6H2

InChI Key

QYFIBOQIHFKEKA-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2CC3=C1C(=C(C(=C3Cl)Cl)Cl)Cl

Origin of Product

United States

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